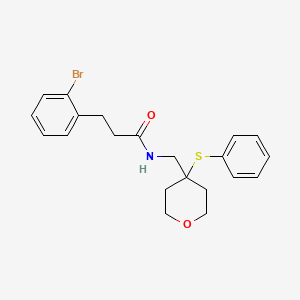![molecular formula C19H20N2O3S2 B2706566 4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 923497-66-9](/img/structure/B2706566.png)
4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide” are not available, similar compounds have been synthesized through various methods. For instance, a series of 2-[4-(Thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis . These methods can provide information about the molecule’s electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters has been used to prepare 2-[4-(Thiazol-2-yl)phenyl]propionic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the boiling point, density, and pKa of 4-methylbenzo[d]thiazol-2-amine have been predicted .Scientific Research Applications
Synthesis and Chemical Properties
- Research on the synthesis of cyclic sulfonamides, including derivatives similar to 4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide, was conducted to understand the stereochemical outcomes of Diels-Alder reactions. These findings are significant in the field of organic chemistry and medicinal chemistry (Greig, Tozer, & Wright, 2001).
Applications in Photodynamic Therapy
- Benzothiazole derivatives have been synthesized and characterized for their applications in photodynamic therapy, particularly in cancer treatment. The photochemical properties of these compounds, including high singlet oxygen quantum yield, make them suitable for use as photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Activities
- Mixed-ligand copper(II)-sulfonamide complexes, with structures related to the compound , were studied for their DNA-binding, cleavage, genotoxicity, and anticancer activity. These compounds have shown effectiveness against various cancer cell lines, indicating potential therapeutic applications (González-Álvarez et al., 2013).
- Azoles incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds demonstrated significant protective effects against induced convulsions, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Membrane Technology and Environmental Applications
- The synthesis and characterization of novel polymeric compounds, including derivatives similar to the compound , were explored for applications in desalination and membrane technology. These studies contribute to the development of efficient and sustainable water treatment methods (Padaki et al., 2013).
Mechanism of Action
Future Directions
The future directions for research on similar compounds could include further exploration of their biological activities and potential applications. For example, some thiazole derivatives have shown promise as antimicrobial agents and inhibitors of cyclooxygenase , suggesting potential uses in medicine.
Properties
IUPAC Name |
4-benzylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-14-7-5-10-16-18(14)21-19(25-16)20-17(22)11-6-12-26(23,24)13-15-8-3-2-4-9-15/h2-5,7-10H,6,11-13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWWEEOSNTZIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
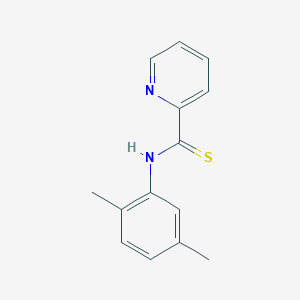
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)
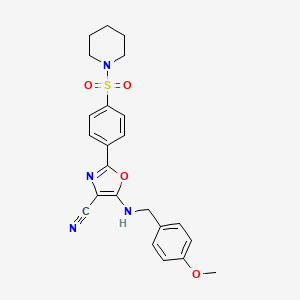
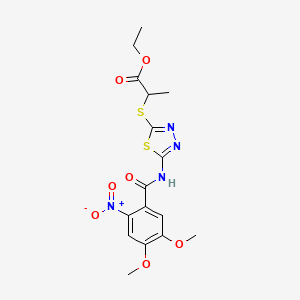
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706491.png)
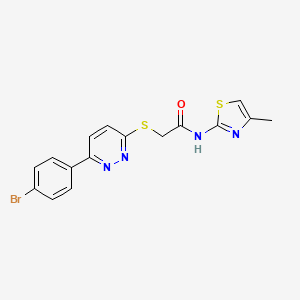
![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)
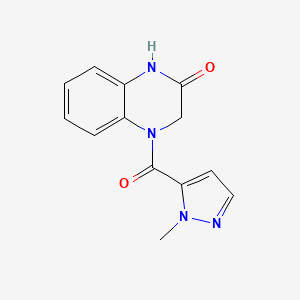
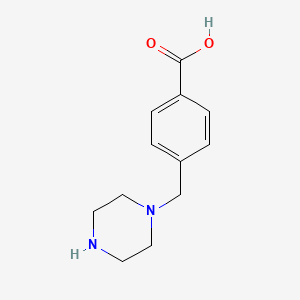
![1-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-2-chloroethanone](/img/structure/B2706502.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2706503.png)
